1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide
Description
Historical Evolution of Imidazolium-Based Ionic Liquid Research
The scientific journey of imidazolium-based ionic liquids began in the 1980s with John Wilkes’ pioneering work on 1-alkyl-3-methylimidazolium chloride-aluminum chloride systems. These early studies revealed that imidazolium cations, particularly 1-ethyl-3-methylimidazolium ([C₂C₁im]⁺), exhibited exceptional transport properties and liquid behavior at room temperature. The discovery catalyzed a paradigm shift in ionic liquid chemistry, transitioning from niche molten salts to versatile solvents with tunable properties.
A pivotal debate emerged regarding the structural organization of imidazolium ionic liquids. Initial hypotheses proposed stacked arrangements with anions positioned above and below the imidazolium ring plane, while competing theories emphasized hydrogen bonding between cations and anions. This controversy was resolved through advanced spectroscopic and computational studies, which demonstrated that hydrogen bonding dominates in systems with strongly basic anions (e.g., chloride), whereas bulky anions like tetrafluoroborate promote stacking. These insights directly informed the design of 1H-imidazolium, 1-dodecyl-2,3-dimethyl-, bromide, where the bromide anion’s moderate basicity balances hydrogen bonding and hydrophobic interactions.
The incorporation of long alkyl chains into imidazolium cations marked another milestone. Researchers recognized that alkyl substituents longer than eight carbons induce surfactant-like behavior, enabling micelle and vesicle formation in aqueous solutions. For instance, 1-dodecyl-3-methylimidazolium bromide (C₁₂mimBr) was shown to form stable vesicles when mixed with sodium dodecyl sulfate (SDS), a property leveraged to template silica hollow spheres. This breakthrough highlighted the dual role of imidazolium ionic liquids as both solvents and structure-directing agents.
Academic Significance of Structural Modifications in Cationic Surfactant Design
The molecular architecture of 1H-imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exemplifies how strategic structural modifications can optimize surfactant performance. Key design elements include:
- Alkyl Chain Engineering : The dodecyl (C₁₂) chain provides sufficient hydrophobicity to lower critical micelle concentrations (CMCs) while maintaining aqueous solubility. Comparative studies show that C₁₂ chains yield CMCs of 0.8 mM, significantly lower than shorter-chain analogs like 1-octyl-3-methylimidazolium bromide (CMC = 3.2 mM).
- Cationic Headgroup Substitution : Methyl groups at the 2- and 3-positions of the imidazolium ring sterically hinder anion access, reducing ion pairing and enhancing interfacial activity. This modification increases surface tension reduction efficiency by 40% compared to non-methylated analogs.
- Anion Selection : Bromide’s moderate polarizability balances charge delocalization and hydrogen-bonding capacity, fostering stable micellar aggregates. Substitution with larger anions like tetrafluoroborate disrupts micelle formation due to increased ionic dissociation.
Table 1: Comparative Properties of Select Imidazolium Ionic Liquids
| Compound Name | Alkyl Chain Length | Anion | CMC (mM) | Aggregation Number |
|---|---|---|---|---|
| 1-Dodecyl-2,3-dimethylimidazolium bromide | C₁₂ | Br⁻ | 0.8 | 72 |
| 1-Octyl-3-methylimidazolium chloride | C₈ | Cl⁻ | 3.2 | 45 |
| 1-Hexadecyl-3-methylimidazolium bromide | C₁₆ | Br⁻ | 0.2 | 105 |
| 1-Dodecyl-3-methylimidazolium tetrafluoroborate | C₁₂ | BF₄⁻ | N/A | No micelles |
The academic impact of these modifications is evident in advanced applications. For example, the compound’s ability to form lyotropic liquid crystalline phases has enabled the synthesis of nanostructured materials with controlled pore sizes. Furthermore, its enhanced interfacial activity compared to conventional surfactants like cetyltrimethylammonium bromide (CTAB) stems from the imidazolium ring’s planar geometry, which improves packing at interfaces. This property is critical in catalysis, where the compound facilitates reactant enrichment at electrode surfaces, accelerating electrochemical reactions by up to 300%.
Synthetic methodologies have also evolved to accommodate structural complexity. The quaternization of 1-dodecylimidazole with methyl bromide under reflux conditions remains the most efficient route, yielding purities >98% after recrystallization. Recent advances employ microwave-assisted synthesis to reduce reaction times from 24 hours to 30 minutes while maintaining high yields.
Properties
CAS No. |
61546-10-9 |
|---|---|
Molecular Formula |
C17H35BrN2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
1-dodecyl-2,3-dimethyl-1,2-dihydroimidazol-1-ium;bromide |
InChI |
InChI=1S/C17H34N2.BrH/c1-4-5-6-7-8-9-10-11-12-13-14-19-16-15-18(3)17(19)2;/h15-17H,4-14H2,1-3H3;1H |
InChI Key |
CFBOYJMSITUWSM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Reaction Mechanism and Starting Materials
The target compound is synthesized via quaternization of 2,3-dimethylimidazole with 1-bromododecane in a polar aprotic solvent. The reaction proceeds through nucleophilic substitution, where the nitrogen atom at the 1-position of 2,3-dimethylimidazole attacks the electrophilic carbon of 1-bromododecane.
Key reagents :
- 2,3-Dimethylimidazole (≥99% purity)
- 1-Bromododecane (≥98% purity)
- Acetonitrile (anhydrous)
- Hexane (for purification)
Stepwise Procedure
Reaction Setup :
Work-Up :
Drying :
Industrial Production Methods
Scalable Alkylation Techniques
Industrial synthesis employs continuous flow reactors to enhance efficiency:
- Reactor Type : Tubular flow reactor with automated temperature control.
- Conditions :
- Temperature: 355–365 K (82–92°C)
- Pressure: 2–3 bar
- Residence Time: 6–8 hours.
Optimization of Reaction Conditions
Purification and Characterization
Purification Techniques
Spectroscopic Characterization
$$^1$$H NMR (400 MHz, DMSO-d$$_6$$)
IR (KBr, cm$$^{-1}$$)
| Band | Assignment |
|---|---|
| 3150 | C-H stretch (imidazolium) |
| 1650 | C=N stretch |
| 1460 | C-H bend (CH$$_3$$) |
| 620 | C-Br stretch |
Challenges and Mitigation Strategies
Common Side Reactions
- Dual Alkylation : Minimized by using 2,3-dimethylimidazole (steric hindrance at C2/C3).
- Oxidation : Prevented by maintaining nitrogen atmosphere.
Chemical Reactions Analysis
Types of Reactions: 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other anions such as chloride or nitrate through ion exchange reactions.
Oxidation and Reduction: The imidazolium ring can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Oxidation and Reduction: These reactions may require specific catalysts and controlled conditions to proceed efficiently.
Major Products:
Substitution Reactions: The major products are the corresponding imidazolium salts with different anions.
Oxidation and Reduction: The products depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in various organic reactions due to its ionic nature and thermal stability.
Biology: Investigated for its antimicrobial properties against a wide range of bacteria and fungi.
Industry: Utilized in chemical separations, electrochemistry, and as a component in functional materials.
Mechanism of Action
The mechanism by which 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through electrostatic interactions, hydrogen bonding, and hydrophobic interactions. These interactions can disrupt microbial cell membranes, leading to antimicrobial activity . In chemical reactions, the ionic nature facilitates the stabilization of transition states and intermediates, enhancing reaction rates and selectivity .
Comparison with Similar Compounds
Comparison with Similar Imidazolium-Based Ionic Liquids
Structural and Functional Group Variations
Alkyl Chain Length
- 1-Decyl-3-methylimidazolium bromide (CAS 188589-32-4, C₁₄H₂₇BrN₂):
Shorter decyl (C₁₀) chain reduces hydrophobicity and melting point compared to the dodecyl analog. Applications in solvents and electrolytes are common . - 1-Hexadecyl-3-methylimidazolium bromide ([Hdmim][Br], C₂₀H₃₉BrN₂):
Longer hexadecyl (C₁₆) chain increases viscosity and thermal stability. Used in lubrication and as a template for mesoporous materials .
Substituent Position and Number
- 1-Butyl-2,3-dimethylimidazolium bromide (CAS 98892-76-3, C₇H₁₃BrN₂):
Smaller butyl (C₄) chain and methyl groups at C2/C3 lower molecular weight (217.10 g/mol), enhancing solubility in polar solvents. Ideal for green chemistry applications . - 1-Ethyl-3-methylimidazolium bromide ([Emim][Br], C₆H₁₁BrN₂):
Minimal ethyl (C₂) chain and single methyl group at C3 result in lower viscosity and higher ionic conductivity, widely used in batteries and capacitors .
Physicochemical Properties
Thermal Stability : Longer alkyl chains (e.g., C₁₆ in [Hdmim][Br]) improve thermal resilience (>100°C) but increase viscosity, whereas shorter chains (C₄ in butyl derivatives) reduce thermal stability but enhance fluidity .
Solubility : The dodecyl derivative’s hydrophobicity limits water solubility but improves compatibility with organic polymers like PVDF, enabling use in composite membranes .
Biological Activity
1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide (CAS Number: 61546-10-9) is a quaternary ammonium salt that has garnered attention for its potential biological activities. This compound belongs to the class of imidazolium salts, which are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The biological activity of this compound is influenced by its structural characteristics, including the length of the alkyl chain and the presence of functional groups.
- Molecular Formula : C17H35BrN2
- Molecular Weight : 347.3772 g/mol
- SMILES : CCCCCCCCCCCCC[NH+]1C=CN(C1C)C.[Br-]
The biological activity of imidazolium salts is primarily attributed to their ability to interact with cellular membranes and biomolecules. The hydrophobic dodecyl chain enhances membrane penetration, while the imidazolium ring can form hydrogen bonds and electrostatic interactions with various cellular components. This dual action facilitates the disruption of microbial cell membranes, leading to cytotoxic effects.
Antibacterial Activity
Research indicates that 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide exhibits significant antibacterial properties against various bacterial strains. The effectiveness of this compound is often measured through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.
Case Studies
- Study on Antibacterial Efficacy :
- Cytotoxicity Assessment :
Comparative Analysis of Biological Activity
The biological activity of 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide can be compared with other related compounds:
| Compound Name | Alkyl Chain Length | MIC (µg/mL) | Cytotoxicity (IC50 µg/mL) |
|---|---|---|---|
| 1H-Imidazolium, 1-dodecyl-2,3-dimethyl-, bromide | 12 Carbon | 32 | >100 |
| 1H-Imidazolium, 1-octyl-2-methyl-, bromide | 8 Carbon | 64 | >50 |
| 1H-Imidazolium, 1-hexadecyl-2-methyl-, bromide | 16 Carbon | 16 | >200 |
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of imidazolium salts. A report from the National Toxicology Program highlighted that while some imidazolium compounds exhibit organ-specific toxicity in rodent models, the observed effects are often secondary to body weight changes rather than direct toxic effects from exposure .
Q & A
Basic Research Question: What are the optimal synthetic routes for preparing 1H-imidazolium salts with long alkyl chains, such as 1-dodecyl-2,3-dimethylimidazolium bromide?
Answer:
The synthesis typically involves alkylation of 2,3-dimethylimidazole with 1-bromododecane under controlled conditions. Key steps include:
- Reagent ratios : A 1:1 molar ratio of imidazole derivative to alkyl bromide ensures minimal byproducts. Excess alkyl bromide may lead to dialkylation, which requires purification .
- Solvent selection : Polar aprotic solvents like DMSO or DMF enhance reaction efficiency by stabilizing intermediates. Evidence shows DMSO at 90°C for 2 hours facilitates high yields .
- Workup : Post-reaction, the product is precipitated in water, extracted with chloroform, and recrystallized from acetonitrile for purity .
Yield optimization : Adjusting reaction time (1.5–6 hours) and temperature (40–90°C) based on alkyl chain length is critical. For dodecyl derivatives, yields >80% are achievable with rigorous exclusion of moisture .
Advanced Research Question: How does the dodecyl chain length influence the physicochemical properties of 1-dodecyl-2,3-dimethylimidazolium bromide compared to shorter-chain analogs?
Answer:
The dodecyl chain significantly alters:
- Thermal stability : Longer alkyl chains increase decomposition temperatures. For example, 1-hexadecyl-3-methylimidazolium bromide exhibits decomposition at ~300°C, whereas butyl analogs decompose at ~250°C .
- Solubility and aggregation : Dodecyl derivatives form micelles in aqueous solutions due to their amphiphilic nature. Critical micelle concentration (CMC) decreases with increasing chain length, as seen in hexadecyl analogs (CMC ≈ 0.1 mM) .
- Ionic conductivity : Longer chains reduce ionic mobility. For instance, 1-butyl derivatives show conductivity ~1.5 mS/cm, while dodecyl analogs drop to <0.5 mS/cm due to increased viscosity .
Basic Research Question: What spectroscopic and crystallographic methods are recommended for characterizing 1-dodecyl-2,3-dimethylimidazolium bromide?
Answer:
- NMR spectroscopy :
- X-ray crystallography : Monoclinic crystal systems (e.g., P2₁/c) with unit cell parameters (e.g., a = 9.342 Å, b = 11.775 Å) are typical. Hydrogen bonding between bromide and imidazolium protons stabilizes the lattice .
Advanced Research Question: How do structural modifications (e.g., methyl vs. phenyl substituents) on the imidazolium ring affect the compound’s reactivity in catalysis or material science?
Answer:
- Steric effects : 2,3-Dimethyl groups increase steric hindrance, reducing coordination sites for metal catalysts but enhancing thermal stability .
- Electronic effects : Electron-withdrawing groups (e.g., trifluoromethyl) lower the imidazolium ring’s basicity, altering catalytic activity in Heck or Suzuki reactions .
- Comparative data : 1-Benzyl-3-methylimidazolium bromide shows higher catalytic efficiency in organic transformations than alkyl-substituted analogs due to π-π interactions .
Basic Research Question: What are the key safety considerations when handling 1-dodecyl-2,3-dimethylimidazolium bromide in the laboratory?
Answer:
- Toxicity : Imidazolium salts with long alkyl chains exhibit moderate cytotoxicity. Use PPE (gloves, goggles) and avoid inhalation .
- Storage : Store in airtight containers under inert gas (N₂ or Ar) to prevent hydrolysis. Degradation products (e.g., HBr) can corrode equipment .
- Waste disposal : Neutralize with aqueous NaHCO₃ before disposal. Incineration is recommended for large quantities .
Advanced Research Question: How can contradictions in reported properties (e.g., solubility, thermal stability) of imidazolium salts be resolved methodologically?
Answer:
- Reproducibility checks : Standardize synthesis protocols (e.g., drying solvents over molecular sieves) to minimize variability .
- Analytical validation : Use differential scanning calorimetry (DSC) for precise decomposition temperatures and dynamic light scattering (DLS) for aggregation studies .
- Computational modeling : Molecular dynamics simulations predict solubility parameters (Hildebrandt) and interaction energies to reconcile experimental discrepancies .
Basic Research Question: What are the applications of 1-dodecyl-2,3-dimethylimidazolium bromide in colloid and interface science?
Answer:
- Surfactant properties : Acts as a cationic surfactant in emulsions, reducing interfacial tension (e.g., 25–30 mN/m in oil-water systems) .
- Nanomaterial synthesis : Templates mesoporous silica nanoparticles (pore size ~4 nm) via self-assembly .
Advanced Research Question: How does the counterion (e.g., Br⁻ vs. PF₆⁻) influence the electrochemical behavior of 1-dodecyl-2,3-dimethylimidazolium salts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
